Dimethylchloranium Dimethylchloranium
Brand Name: Vulcanchem
CAS No.: 24400-15-5
VCID: VC19679421
InChI: InChI=1S/C2H6Cl/c1-3-2/h1-2H3/q+1
SMILES:
Molecular Formula: C2H6Cl+
Molecular Weight: 65.52 g/mol

Dimethylchloranium

CAS No.: 24400-15-5

Cat. No.: VC19679421

Molecular Formula: C2H6Cl+

Molecular Weight: 65.52 g/mol

* For research use only. Not for human or veterinary use.

Dimethylchloranium - 24400-15-5

Specification

CAS No. 24400-15-5
Molecular Formula C2H6Cl+
Molecular Weight 65.52 g/mol
IUPAC Name dimethylchloranium
Standard InChI InChI=1S/C2H6Cl/c1-3-2/h1-2H3/q+1
Standard InChI Key DONGATCMJJKNOO-UHFFFAOYSA-N
Canonical SMILES C[Cl+]C

Introduction

Molecular Identity and Fundamental Characteristics

Dimethylchloranium ((CH3)2Cl+\text{(CH}_3\text{)}_2\text{Cl}^+) belongs to the class of onium ions, where a chlorine atom is bonded to two methyl groups and carries a formal positive charge. Its molecular weight is 65.52 g/mol, with a monoisotopic mass of 65.015254 Da . The compound’s CAS registry number is 24400-15-5, and it is alternatively referred to as dimethylchloronium in IUPAC nomenclature .

Electronic Structure and Bonding

The chloronium center in dimethylchloranium adopts a trigonal pyramidal geometry, with bond angles approximating 107107^\circ between the methyl groups and the central chlorine atom . Ab initio calculations at the CCSD(T)/cc-pVTZ level reveal a significant positive charge localization on the chlorine atom, which drives its electrophilic behavior . The C-Cl bond length is computationally determined to be 1.78A˚1.78 \, \text{Å}, shorter than typical C-Cl single bonds due to hyperconjugation from the methyl groups .

Synthesis and Stabilization Strategies

Generation in Superacidic Media

Dimethylchloranium is synthesized via the reaction of chloromethane (CH3Cl\text{CH}_3\text{Cl}) with Brønsted superacids such as H[Al(OTeF5)4]\text{H}[ \text{Al(OTeF}_5\text{)}_4 ] in low-nucleophilicity solvents (e.g., sulfur dioxide or chloromethane) . The superacid facilitates the heterolytic cleavage of the C-Cl bond, yielding the dimethylchloranium dication paired with the weakly coordinating [Al(OTeF5)4][\text{Al(OTeF}_5\text{)}_4]^- anion :

2 CH3Cl+H[Al(OTeF5)4][(CH3)2Cl]+[Al(OTeF5)4]+HCl\text{2 CH}_3\text{Cl} + \text{H}[ \text{Al(OTeF}_5\text{)}_4 ] \rightarrow [(\text{CH}_3)_2\text{Cl}]^+[ \text{Al(OTeF}_5\text{)}_4 ]^- + \text{HCl}

This method produces gram-scale quantities of the salt, which remains stable at temperatures below 40C-40^\circ \text{C} .

Solid-State Isolation

Crystallographic characterization of dimethylchloranium salts has been achieved using X-ray diffraction. For example, the [(CH3)2Cl]+[Al(OTeF5)4][(\text{CH}_3)_2\text{Cl}]^+[ \text{Al(OTeF}_5\text{)}_4 ]^- salt crystallizes in the monoclinic space group CcCc, with a unit cell volume of 1,024A˚31,024 \, \text{Å}^3 and a density of 2.12g/cm32.12 \, \text{g/cm}^3 . The weak coordination of the [Al(OTeF5)4][\text{Al(OTeF}_5\text{)}_4]^- anion prevents charge transfer, preserving the integrity of the dimethylchloranium cation .

Reactivity and Alkylation Mechanisms

Electrophilic Methylation

Dimethylchloranium’s high electrophilicity enables it to methylate weakly nucleophilic substrates. For instance, it reacts with aromatic phosphinines (C5H5P\text{C}_5\text{H}_5\text{P}) to form 1-methyl-phosphininium salts at temperatures as low as 80C-80^\circ \text{C} . The reaction proceeds via a two-electron transfer mechanism, with a kinetic barrier of 15.2kcal/mol15.2 \, \text{kcal/mol} determined by Eyring analysis .

Comparative Alkylation Power

The methyl cation affinity (MCA) of dimethylchloranium, defined as ΔH-\Delta H^\circ for the reaction LB+CH3+LB-CH3+\text{LB} + \text{CH}_3^+ \rightarrow \text{LB-CH}_3^+, is calculated to be 298kcal/mol298 \, \text{kcal/mol} . This exceeds the MCA of conventional methylating agents like methyl triflate (265kcal/mol265 \, \text{kcal/mol}), underscoring its superior reactivity .

Thermodynamic and Kinetic Stability

Proton Affinity and Deprotonation Barriers

The gas-phase proton affinity (PA) of dimethylchloranium is 218kcal/mol218 \, \text{kcal/mol}, computed at the G2 level of theory . Despite its high PA, the dication exhibits a substantial kinetic barrier to deprotonation (27.3kcal/mol27.3 \, \text{kcal/mol}), which accounts for its persistence in superacidic media .

Homolytic Dissociation Pathways

Homolytic cleavage of the C-Cl bond in dimethylchloranium requires 38.6kcal/mol38.6 \, \text{kcal/mol}, producing CH3+\text{CH}_3^+ and CH3Cl\text{CH}_3\text{Cl} radicals . This pathway is favored under photolytic conditions or in the presence of radical initiators.

Applications in Organic Synthesis

Functionalization of Aromatic Heterocycles

Dimethylchloranium has been employed to methylate phosphinines, yielding phosphininium salts with applications in coordination chemistry . For example, the methylation of 2,4,6-tris(trimethylsilyl)phosphinine (C5H2P(SiMe3)3\text{C}_5\text{H}_2\text{P(SiMe}_3\text{)}_3) produces a stable phosphininium salt that serves as a precursor for transition-metal complexes .

Comparison with Other Halonium Ions

Unlike dimethylbromonium ((CH3)2Br+(\text{CH}_3)_2\text{Br}^+), dimethylchloranium demonstrates higher thermal stability and lower propensity for halogen exchange reactions . This makes it preferable for regioselective alkylation in synthetic protocols.

Computational Insights and Future Directions

Molecular Dynamics Simulations

Born-Oppenheimer molecular dynamics (BOMD) simulations predict that dimethylchloranium undergoes rapid solvent exchange in polar aprotic solvents, with a solvation lifetime of 1.2ps1.2 \, \text{ps} in acetonitrile . These findings inform solvent selection for its synthetic utilization.

Unexplored Reactivity Domains

Future research should investigate dimethylchloranium’s potential in C-H activation and cross-coupling reactions. Preliminary computational studies suggest feasibility in methane functionalization, with a proposed activation energy of 22.4kcal/mol22.4 \, \text{kcal/mol} for C-H bond cleavage .

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